Ethyl 4-(dibenzoylamino)benzoate

Description

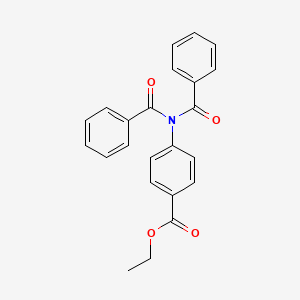

Ethyl 4-(dibenzoylamino)benzoate is a benzoate ester derivative featuring a dibenzoylamino substituent at the para position of the benzene ring. This compound belongs to a broader class of aromatic esters with diverse functional groups that dictate its chemical reactivity, solubility, and applications.

Properties

CAS No. |

6317-92-6 |

|---|---|

Molecular Formula |

C23H19NO4 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

ethyl 4-(dibenzoylamino)benzoate |

InChI |

InChI=1S/C23H19NO4/c1-2-28-23(27)19-13-15-20(16-14-19)24(21(25)17-9-5-3-6-10-17)22(26)18-11-7-4-8-12-18/h3-16H,2H2,1H3 |

InChI Key |

MFQIIEANYKVKDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, and using a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of ethyl 4-(dibenzoylamino)benzoate may involve continuous flow synthesis techniques to optimize reaction times and improve yield. This method allows for the efficient production of the compound by maintaining a steady flow of reactants through a reactor, ensuring consistent reaction conditions and high conversion rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dibenzoylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like palladium on carbon (Pd/C) for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted benzoates .

Scientific Research Applications

Ethyl 4-(dibenzoylamino)benzoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(dibenzoylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs light energy and undergoes a photochemical reaction to generate reactive species that initiate polymerization. In biological systems, it may interact with sodium channels, preventing the influx of sodium ions and thereby blocking nerve impulses, similar to the action of local anesthetics .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate (EDB)

- Substituent: Dimethylamino (-N(CH₃)₂).

- Key Properties: High solubility in DMSO due to polar tertiary amine . Non-overlapping NMR signals, making it a reliable internal calibrant in quantitative NMR (qNMR) . Acts as a hydrogen donor in Type II photoinitiator systems for free-radical polymerization, achieving ~50% monomer conversion in resins .

- Applications : Analytical chemistry (qNMR), photopolymerization .

Ethyl 4-(Carbamoylamino)Benzoate

Ethyl 4-[[2-Chloro-5-(Phenylcarbamoyl)Phenyl]Sulfonylamino]Benzoate (SABA1)

Ethyl 4-((11-(Hexylamino)-11-Oxoundecyl)Oxy)Benzoate (OAM2)

- Substituent : Bifunctional ether-amide chain.

- Key Properties :

- Applications : Bifunctional surfactants or drug delivery systems .

Comparative Data Table

Key Research Findings

Substituent-Driven Solubility and Reactivity

- Dimethylamino vs. Carbamoylamino: The dimethylamino group enhances solubility in polar aprotic solvents like DMSO, critical for analytical applications . In contrast, carbamoylamino derivatives exhibit moderate solubility but improved hydrogen-bonding capacity, aiding in target protein interactions .

- Sulfonamidobenzamide Core: The sulfonylamino group in SABA1 introduces electronegativity and rigidity, contributing to antimicrobial efficacy by disrupting bacterial membrane integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.